molecular formula C29H29N7O3S4 B2592849 ethyl 2-[2-({5-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]-4,5-dimethylthiophene-3-carboxylate CAS No. 647819-70-3

ethyl 2-[2-({5-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2592849
CAS No.: 647819-70-3
M. Wt: 651.84
InChI Key: NHWAJWGFTTWFLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-({5-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that includes a thiophene ring, a triazole ring, and a diazatricyclo scaffold, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of ethyl 2-[2-({5-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]-4,5-dimethylthiophene-3-carboxylate involves multiple steps, including cyclization, acylation, and nucleophilic substitution reactions. The synthetic route typically starts with the preparation of the amino-ester intermediate, which undergoes cyclization to form the core structure. Subsequent acylation and nucleophilic substitution steps introduce the various functional groups and complete the synthesis .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[2-({5-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]-4,5-dimethylthiophene-3-carboxylate has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[2-({5-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

When compared to similar compounds, ethyl 2-[2-({5-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]-4,5-dimethylthiophene-3-carboxylate stands out due to its unique combination of structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.

Properties

IUPAC Name

ethyl 2-[[2-[[5-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N7O3S4/c1-4-39-27(38)22-15(2)16(3)42-25(22)31-21(37)14-41-29-35-34-20(36(29)17-9-6-5-7-10-17)13-40-28-32-24(30)23-18-11-8-12-19(18)43-26(23)33-28/h5-7,9-10H,4,8,11-14H2,1-3H3,(H,31,37)(H2,30,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWAJWGFTTWFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSC4=NC(=C5C6=C(CCC6)SC5=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N7O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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